Bis(trimethylsilyl)methane, with the chemical formula , is an organosilicon compound characterized by two trimethylsilyl groups attached to a central methane carbon. This compound is notable for its unique structural features, which include a central carbon atom bonded to two silicon atoms, each of which is further bonded to three methyl groups. The presence of these bulky trimethylsilyl groups imparts distinctive physical and chemical properties, making bis(trimethylsilyl)methane a valuable compound in various chemical applications.
where represents a halogen atom . Additionally, bis(trimethylsilyl)methane can undergo desilylation reactions when treated with strong acids or bases, leading to the formation of less substituted silanes or other functionalized products .
Several methods exist for synthesizing bis(trimethylsilyl)methane. One common approach involves the direct reaction of chlorotrimethylsilane with lithium methanide, resulting in the formation of bis(trimethylsilyl)methane. The reaction can be summarized as follows:
Another method includes the coupling of trimethylsilyl chloride with a suitable silicon source under controlled conditions .
Bis(trimethylsilyl)methane finds applications primarily in organic synthesis and materials science. Its ability to introduce trimethylsilyl groups into organic molecules makes it an important reagent in protecting group chemistry, where it serves to shield reactive functional groups during synthetic transformations. Moreover, it is utilized in the preparation of siloxanes and other organosilicon materials used in coatings and sealants .
Interaction studies involving bis(trimethylsilyl)methane have focused on its reactivity with various functional groups. For example, it has been shown to react with acyl chlorides to form acylated products through silylation reactions . Additionally, research indicates that bis(trimethylsilyl)methane can engage in reversible reactions with carbon dioxide under specific conditions, highlighting its potential role in carbon capture technologies .
Several compounds are structurally similar to bis(trimethylsilyl)methane, including:
Compound | Structure Description | Unique Features |
---|---|---|
Bis(trimethylsilyl)methane | Two trimethylsilyl groups on a central carbon | High steric bulk and reactivity |
Trimethylsilane | One silicon atom bonded to three methyl groups | Simpler structure, less steric hindrance |
Hexamethyldisiloxane | Two silicon atoms connected by oxygen | Used in silicone polymers |
Dimethylsiloxane | Alternating silicon and oxygen atoms | Linear polymer structure |
Bis(trimethylsilyl)methane stands out due to its dual trimethylsilyl functionality that enhances its utility in organic synthesis while providing unique steric properties not found in simpler silanes or siloxanes.
The historical development of bis(trimethylsilyl)methane is intrinsically linked to the broader evolution of organosilicon chemistry, which began with the pioneering work of Charles Friedel and James Mason Crafts in 1863. These researchers synthesized the first organosilicon compound, tetraethylsilane, through the reaction of tetrachlorosilane with diethylzinc, marking the beginning of a new branch of organometallic chemistry. This initial breakthrough established the fundamental principle that silicon could form stable bonds with carbon atoms, creating a foundation for subsequent developments in the field.
The early twentieth century witnessed significant advances in organosilicon chemistry through the comprehensive research of Frederic Stanley Kipping, who is widely recognized as the pioneer of organosilicon chemistry. Kipping's extensive investigations, documented in a series of fifty-one papers published between 1901 and 1937, established the fundamental methodologies for organosilicon synthesis. His work demonstrated the utility of Grignard reagents in preparing various organosilanes, including the systematic exploration of silicon-carbon bond formation that would eventually lead to compounds like bis(trimethylsilyl)methane. Kipping also coined the term "silicone" in 1904, though he initially regarded these compounds as scientific curiosities rather than materials with commercial potential.
The industrial development of organosilicon chemistry accelerated dramatically in the 1940s with Eugene George Rochow's discovery of the direct synthesis process at General Electric Company. On May 10, 1940, Rochow discovered that methyl chloride gas could react with a heated mixture of elemental silicon and copper to form organochlorosilane compounds with silicon-carbon bonds. This breakthrough, known as the "direct process," revolutionized organosilicon chemistry by providing a continuous, economically viable method for producing organosilicon precursors without requiring expensive metals or hazardous solvents. The direct process became the foundation for large-scale industrial production of organosilicon compounds, enabling the development of specialized compounds like bis(trimethylsilyl)methane for research and synthetic applications.
The subsequent development of bis(trimethylsilyl)methane as a specific synthetic target emerged from the growing understanding of geminal bis-silyl compounds and their unique reactivity patterns. Research in the latter half of the twentieth century demonstrated that bis(trimethylsilyl)methane could serve as a bench-stable precursor to highly reactive carbanion species, particularly when treated with fluoride sources or strong bases. This discovery positioned bis(trimethylsilyl)methane as a valuable synthetic intermediate, contributing to the development of new methodologies in organic synthesis, especially in the context of Peterson olefination reactions and silicon-mediated carbon-carbon bond formation.
Bis(trimethylsilyl)methane, bearing the Chemical Abstracts Service registry number 2117-28-4, is classified as an organosilicon compound with the molecular formula C₇H₂₀Si₂ and a molecular weight of 160.41 daltons. The compound's systematic nomenclature reflects its structural composition as methylenebis(trimethylsilane), indicating the presence of two trimethylsilyl groups attached to a central methylene carbon atom. This structural arrangement places bis(trimethylsilyl)methane within the broader category of geminal bis-silyl compounds, which are characterized by two silicon atoms bonded to the same carbon center.
The molecular structure of bis(trimethylsilyl)methane exhibits typical tetrahedral geometry around both silicon atoms and the central carbon atom. The silicon-carbon bond lengths in this compound are characteristic of organosilicon compounds, being longer than typical carbon-carbon bonds due to the larger atomic radius of silicon compared to carbon. The compound's structural features include six methyl groups attached to the two silicon atoms, providing significant steric bulk that influences both its physical properties and chemical reactivity patterns.
Physical characterization of bis(trimethylsilyl)methane reveals several distinctive properties that define its handling and application parameters. The compound appears as a colorless liquid at room temperature, with a melting point of negative seventy-one degrees Celsius and a boiling point ranging from 133 to 134 degrees Celsius. The density of bis(trimethylsilyl)methane is 0.751 grams per milliliter at 25 degrees Celsius, indicating that it is less dense than water. The refractive index of the compound is 1.417 at 20 degrees Celsius, and it exhibits a flash point of 55 degrees Fahrenheit, classifying it as a flammable liquid requiring appropriate safety precautions during handling.
The chemical stability profile of bis(trimethylsilyl)methane demonstrates remarkable resistance to hydrolysis, distinguishing it from many other organosilicon compounds that readily react with water. This hydrolytic stability makes bis(trimethylsilyl)methane particularly valuable as a synthetic intermediate, as it can be handled and stored under ambient conditions without significant decomposition. The compound is classified as moisture sensitive, requiring storage under inert gas conditions to prevent gradual degradation over extended periods. The hydrolytic stability results from the electron-donating effects of the methyl groups attached to the silicon atoms, which reduce the electrophilicity of the silicon centers and thereby decrease their susceptibility to nucleophilic attack by water molecules.
Bis(trimethylsilyl)methane occupies a central position in silicon-based synthetic methodology due to its unique reactivity profile and its role as a precursor to highly reactive carbanion species. The compound's primary synthetic significance stems from its ability to generate bis(trimethylsilyl)methyl anion upon treatment with strong bases or fluoride sources, creating a nucleophilic species that can participate in various carbon-carbon bond forming reactions. This transformation represents a fundamental principle in silicon chemistry where the stabilizing effect of silicon atoms adjacent to a carbanion center enhances the stability and controllability of otherwise highly reactive intermediates.
The most prominent application of bis(trimethylsilyl)methane in synthetic methodology involves its use in Peterson olefination reactions, a valuable alternative to the Wittig reaction for alkene synthesis. In these transformations, bis(trimethylsilyl)methane serves as a precursor to α,α-bis(trimethylsilyl)toluenes and other related compounds that can undergo stereoselective olefination with various electrophiles. Research has demonstrated that while bis(trimethylsilyl)methane derivatives exhibit poor stereoselectivity when reacting with carbonyl electrophiles, achieving E/Z ratios of approximately 1:1 to 4:1, the selectivity improves dramatically when substituted N-benzylideneanilines are employed as alternative electrophiles, reaching selectivities up to 99:1. This remarkable improvement in stereoselectivity has opened new pathways for the synthesis of geometrically defined alkenes with high precision.
The synthetic utility of bis(trimethylsilyl)methane extends beyond Peterson olefination to include its role as a silanization reagent for the synthesis of other organosilicon compounds. The compound can function as a protective agent in organic synthesis, preventing certain functional groups from participating in unwanted side reactions during complex synthetic sequences. Additionally, bis(trimethylsilyl)methane serves as an intermediate in the synthesis of silane coupling agents, which are essential components in materials science applications where organic and inorganic phases must be chemically linked.
The preparation of Grignard reagents from bis(trimethylsilyl)methane represents another significant synthetic application, particularly in the formation of bis(trimethylsilyl)methyl magnesium chloride. This organometallic species participates in Kumada coupling reactions with alkenyl bromides, providing access to bis(trimethylsilyl)allyl compounds that serve as valuable building blocks in complex molecule synthesis. The ability to generate these reactive organometallic intermediates from the stable bis(trimethylsilyl)methane precursor exemplifies the compound's role as a masked reactive equivalent that can be activated under controlled conditions.
Advanced applications of bis(trimethylsilyl)methane include its conversion to tris(trimethylsilyl)methane through deprotonation followed by trimethylsilyl chloride quenching. This transformation provides access to an even more highly substituted silicon-containing compound with enhanced reactivity and selectivity in subsequent transformations. The development of such synthetic methodologies demonstrates the versatility of bis(trimethylsilyl)methane as a starting material for accessing a diverse array of silicon-containing synthetic intermediates, each with distinct reactivity profiles suitable for specific synthetic challenges.
Flammable;Irritant